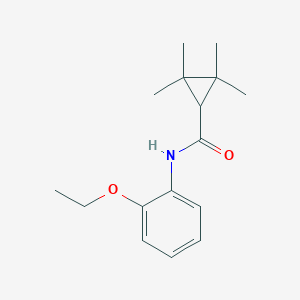
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamides and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its pharmacological effects by selectively blocking the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. By inhibiting TRPV1, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide reduces the transmission of pain signals and inflammation, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been found to reduce anxiety-like behavior in rodents, suggesting its potential use in the treatment of anxiety disorders. Furthermore, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages as a research tool, including its potent pharmacological effects, favorable safety profile, and selectivity for TRPV1. However, its high cost and complex synthesis method can limit its use in laboratory experiments. In addition, the lack of standardized protocols for the use of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in animal studies can make it difficult to compare results across different laboratories.
Zukünftige Richtungen
There are several future directions for the research on N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential application is in the development of novel analgesic and anti-inflammatory drugs. Further studies are needed to elucidate the mechanisms underlying the pharmacological effects of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and to identify potential targets for drug development. In addition, the potential use of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in the treatment of anxiety and depression warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can facilitate its use in laboratory experiments.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves several steps, starting with the reaction of 2-ethoxyaniline with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. In addition, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been investigated for its potential use in the treatment of anxiety and depression.
Eigenschaften
Produktname |
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO2/c1-6-19-12-10-8-7-9-11(12)17-14(18)13-15(2,3)16(13,4)5/h7-10,13H,6H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
LIFVNSXQUFXJFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2C(C2(C)C)(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2C(C2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)





![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

